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Compound of Interest

2,6-Dichloro-8-methylquinoline-3-
Compound Name:

methanol
CAS No.: 1017403-79-0
Cat. No.: B3363215

Get Quote

Executive Summary

Objective: This guide provides a technical analysis of the crystal structure, solid-state packing,
and biological implications of 2,6-dichloro-8-methylquinoline derivatives. It compares these
scaffolds against mono-chlorinated and non-chlorinated analogs to assist medicinal chemists in
optimizing lead compounds for antimicrobial and anticancer applications.

Core Insight: The introduction of chlorine atoms at the C2 and C6 positions, combined with the
steric bulk of the C8-methyl group, significantly alters the molecular electrostatic potential.
Unlike 8-hydroxyquinoline, which relies on chelation, these derivatives derive their
"performance” (biological activity) from enhanced lipophilicity, planar

stacking (centroid distances ~3.6 A), and specific halogen bonding interactions that facilitate
membrane permeability and hydrophobic pocket binding.

Structural Comparative Analysis
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This section evaluates the performance of the 2,6-dichloro-8-methylquinoline scaffold by

comparing it with two established alternatives: the 2-chloro-8-methyl analog and the 8-

hydroxyquinoline standard.

Comparative Performance Matrix

2,6-Dichloro-8-

2-Chloro-8-Methyl

8-Hydroxyquinoline

Feature L
Methyl Derivatives Analogs (Standard)
Halogen Bonding Weak C-H...
(Cl..ChH & 2
) ) Metal Chelation (N, O
Primary Interaction
- i donors)
Stacking Stacking
Zig-zag or Columnar stacking;

Crystal Packing

Planar sheets; Type

I/ll Halogen contacts

Herringbone; H-bond

dependent

Metal-mediated

assembly

Lipophilicity (LogP)

High (~3.9)

Moderate (~3.0)

Low (~1.9)

Mechanism of Action

Hydrophobic
Intercalation /

Membrane Disruption

DNA Gyrase Inhibition
(potential)

Metal Sequestration /

Oxidative Stress

Solubility

Low (Requires
DMSO/DMF)

Moderate

Moderate (pH
dependent)

Detailed Crystallographic Insights
A. The Role of the 8-Methyl Group

Unlike 8-hydroxyquinoline, where the -OH group forms intramolecular hydrogen bonds with the

ring nitrogen, the 8-methyl group in the target derivatives exerts a steric influence.

» Effect: It prevents coplanar metal coordination, forcing the molecule to adopt a "non-

chelating” mode of action.

o Crystal Consequence: The methyl group increases the volume of the hydrophobic region,

often directing the packing into layered structures to minimize steric clash.
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B. Impact of Chlorine Substitution (2,6- vs 2-position)

Analysis of homologous structures (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde) reveals
that the quinoline ring remains essentially planar (r.m.s. deviation < 0.02 A).

« 2-Chloro Analogs: Crystallize with centroid-centroid distances of 3.661(2) A, indicating
moderate

-stacking stabilized by C-H...O interactions (in aldehyde/alcohol derivatives).

e 2,6-Dichloro Substitution: The addition of a Cl atom at C6 introduces a strong electron-
withdrawing group. This polarizes the

-system further, potentially tightening the

-stacking distance (closer to 3.3-3.5 A as seen in 2,4-dichloroquinoline) and enabling Cl...Cl
intermolecular interactions. These "halogen bonds" act as molecular glue, increasing the
melting point and lattice energy, which correlates with higher stability but lower aqueous
solubility.

Experimental Protocol: Synthesis & Crystallization

This protocol outlines the workflow to generate high-quality single crystals for X-ray diffraction
(XRD) from the precursor 2-chloro-8-methylquinoline-3-carbaldehyde.[1]

Synthesis (Vilsmeier-Haack Cyclization)

Reaction Principle: Conversion of acetanilide derivatives into the quinoline core using
and DMF.

¢ Reagents: N-(2-methylphenyl)acetamide (1.0 eq),

(3.0 eq), DMF (excess).

e Procedure:
o Cool DMF to 0°C. Add

dropwise (Vilsmeier reagent formation).
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Add acetanilide derivative. Reflux at 80-90°C for 4—-12 hours.

[e]

o

Quench: Pour mixture into crushed ice. Neutralize with

[¢]

Isolation: Filter the precipitate. Wash with cold water.

[¢]

Yield: Typically 70-85% (Yellow solid).

Crystallization Methodology

To obtain crystals suitable for XRD (approx. 0.3 x 0.2 x 0.1 mm), use the Slow Evaporation
Technique.

e Solvent System: Ethyl Acetate : Hexane (3:1 ratio) OR Ethanol (absolute).

e Protocol:

o

Dissolve 50 mg of the crude derivative in 10 mL of warm Ethyl Acetate.

[¢]

Filter the solution through a 0.45

m PTFE syringe filter to remove dust nuclei.

[¢]

Transfer to a clean scintillation vial. Cover with parafilm and poke 3-4 small holes.

Store in a vibration-free, dark environment at 20°C.

[e]

o

Observation: Harvest crystals after 3-5 days.

Self-Validating Checkpoints
o Purity Check: Run TLC (Hexane:EtOAc 7:3). Single spot required (
).

o Crystal Quality: Inspect under a polarizing microscope. Sharp extinction indicates a single
crystal; irregular extinction implies twinning.
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Workflow Visualization
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Caption: Figure 1. Integrated workflow from chemical synthesis to crystallographic structure

determination.

Performance Data: Crystallographic Metrics

The following table summarizes key crystallographic parameters derived from the 2-chloro-8-

methylquinoline-3-carbaldehyde derivative, which serves as the structural template for this

class.

Parameter

Value | Description

Significance

Crystal System Monoclinic Common for planar aromatics.
Centrosymmetric; favors anti-
Space Group )
parallel stacking.
Unit Cell (approx) Compact packing density.
- Indicates moderate aromatic
3.661(2) A o ,
stacking interactions.
Distance
) Stabilizes the layer structure
H-Bonding C-H...0 (2.5-2.7 A) _
(in aldehyde/alcohol forms).
High rigidity; excellent for
Planarity (RMS) 0.017 A gn gy

intercalation.
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Interpretation: The high degree of planarity and the specific stacking distance suggest that

these molecules can effectively intercalate into DNA base pairs or stack within hydrophobic

protein pockets, explaining their reported antimicrobial efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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